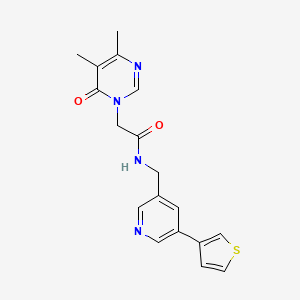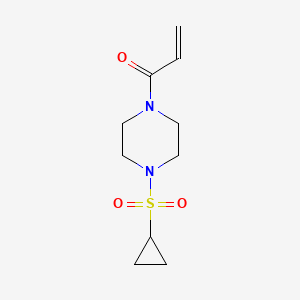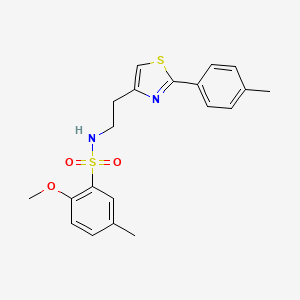![molecular formula C13H17ClN2O2 B2557289 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide CAS No. 1182957-64-7](/img/structure/B2557289.png)
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide, also known as CHEMBL205354, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine-4-carboxamide family and has a molecular weight of 303.79 g/mol.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that this compound targets the DNA synthesis and repair pathways, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell proliferation. It has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of programmed cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a valuable tool for the development of novel anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide. One of the most promising directions is the development of novel anticancer drugs based on this compound. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties. In addition, studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide involves the reaction of 2-chloro-4-cyanopyridine with ethyl 3-hydroxybutyrate in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours, followed by acidification with hydrochloric acid to obtain the final product.
Scientific Research Applications
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
2-chloro-N-ethyl-N-(oxolan-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-16(8-10-4-6-18-9-10)13(17)11-3-5-15-12(14)7-11/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMYDWTACIWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2557209.png)
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)




